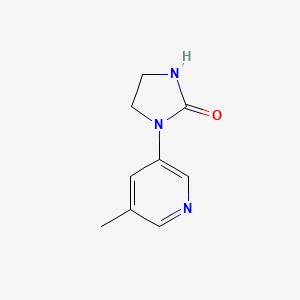
1-(5-甲基吡啶-3-基)咪唑烷-2-酮
描述
1-(5-Methylpyridin-3-yl)imidazolidin-2-one, also known as 5-methyl-1H-imidazole-3-one, is a heterocyclic compound with a five-membered ring structure consisting of one nitrogen atom and four carbon atoms. It belongs to the class of organic compounds known as imidazoles and is an important intermediate in the synthesis of various biologically active compounds. In addition, it is a key intermediate in the synthesis of several pharmaceuticals, including antifungal agents, antibiotics, and antihistamines.
科学研究应用
免疫反应修饰
伊米喹莫德(Imiquimod)是一种类似于1-(5-甲基吡啶-3-基)咪唑烷-2-酮的化合物,显示出显著的免疫反应修饰作用。它通过诱导诸如IFN-α、-β和各种白细胞介素等细胞因子来激活免疫系统,尽管它本身并不具有抗病毒或抗增殖活性。伊米喹莫德因其免疫调节、抗病毒、抗增殖和抗肿瘤活性而被认为具有治疗各种皮肤疾病和肿瘤的潜力 (Syed, 2001)。
药物化学中的杂环骨架
咪唑啉衍生物,包括1-(5-甲基吡啶-3-基)咪唑烷-2-酮,在其广泛的生物活性中备受关注,使其成为药物化学中的重要骨架。这些衍生物被用于治疗各种疾病,包括神经退行性、炎症性、自身免疫、癌症和传染病 (Sa̧czewski, Kornicka, & Balewski, 2016)。
咪唑烷酮衍生物及其治疗应用
咪唑烷酮,与1-(5-甲基吡啶-3-基)咪唑烷-2-酮密切相关,由于其多功能的生物和药理活性,在治疗和农药应用中发挥着关键作用。它还在重要的非天然氨基酸的合成中起着关键作用,具有潜在的药用应用 (Shaikh, Bhor, Dighe, & Kolhe, 2023)。
咪唑烷酮衍生物的合成方法和药理活性
2,4-咪唑烷二酮(咪唑烷酮)及其衍生物的合成方法和广泛的药理活性已得到广泛研究。这些化合物与1-(5-甲基吡啶-3-基)咪唑烷-2-酮具有密切的结构相似性,由于其多样的药理特性,在药物化学中具有重要的潜力 (Sudani & Desai, 2015)。
属性
IUPAC Name |
1-(5-methylpyridin-3-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-4-8(6-10-5-7)12-3-2-11-9(12)13/h4-6H,2-3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORUYSIPHJQUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-3-yl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



iodonium p-toluenesulfonate](/img/structure/B1449472.png)



![2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1449479.png)
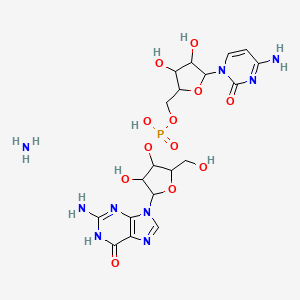
![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1449482.png)
![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)
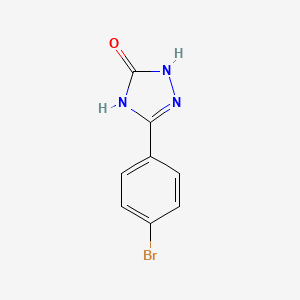
![3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B1449487.png)
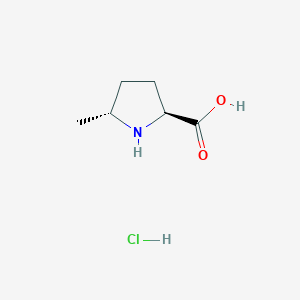
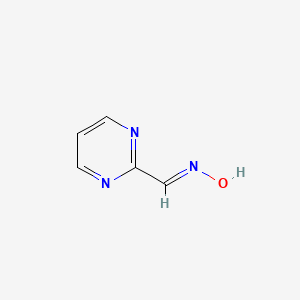
![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)
